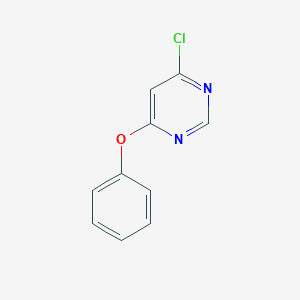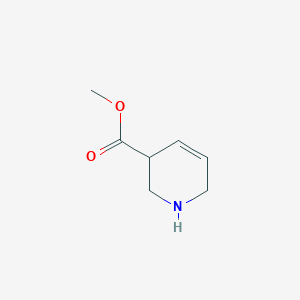
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate (MTPC) is a chemical compound that has been used in scientific research for its potential to act as a neuroprotective agent. MTPC is a member of the pyridine family and is a derivative of niacin. The compound has been shown to have potential therapeutic applications in various neurological disorders, including Parkinson's disease.
作用機序
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action is not fully understood, but it is believed to act through various pathways in the brain, including the inhibition of oxidative stress and inflammation. The compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.
生化学的および生理学的効果
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has been shown to have various biochemical and physiological effects in the brain. The compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurological disorders. Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine and serotonin.
実験室実験の利点と制限
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has also been shown to have low toxicity and is well tolerated in animal models. However, there are also limitations to the use of Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action and its potential therapeutic applications in neurological disorders. Future studies may also investigate the use of Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate in combination with other neuroprotective agents to enhance its efficacy.
合成法
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate can be synthesized through a multi-step process involving the reaction of niacin with various reagents. The most common method involves the reaction of niacin with ethyl chloroformate to form ethyl niacinate, which is then reacted with sodium borohydride to form Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate.
科学的研究の応用
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
121743-23-5 |
|---|---|
製品名 |
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate |
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
methyl 1,2,3,6-tetrahydropyridine-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |
InChIキー |
UQTWITUUILHZFF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CNCC=C1 |
正規SMILES |
COC(=O)C1CNCC=C1 |
同義語 |
3-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



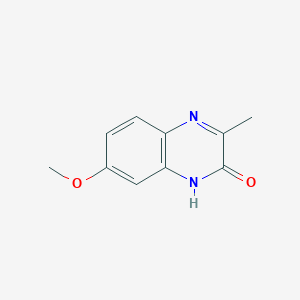
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
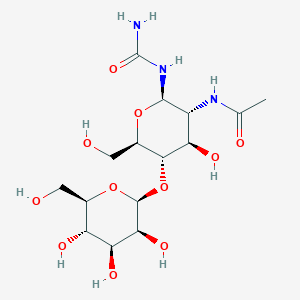
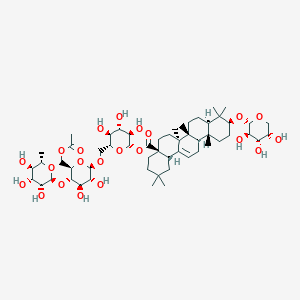

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
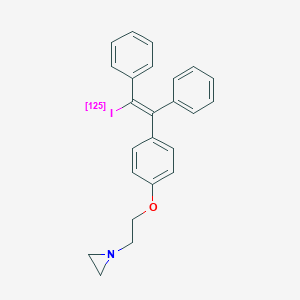
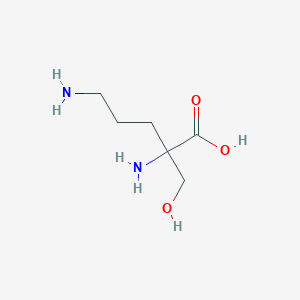

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
